1-(5-Ethylpyridin-2-yl)ethanone

Antitubercular EthR inhibition Transcriptional regulation

1-(5-Ethylpyridin-2-yl)ethanone (also designated 2‑acetyl‑5‑ethylpyridine) is an aryl alkyl ketone with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. The compound is typically supplied as a liquid with a minimum purity of 95% and is intended exclusively for research and laboratory use.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B1648329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethylpyridin-2-yl)ethanone
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)C(=O)C
InChIInChI=1S/C9H11NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-6H,3H2,1-2H3
InChIKeyUQGODFDLOPSSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(5-Ethylpyridin-2-yl)ethanone (CAS 286411-85-6) – Chemical Identity and Baseline Specifications


1-(5-Ethylpyridin-2-yl)ethanone (also designated 2‑acetyl‑5‑ethylpyridine) is an aryl alkyl ketone with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol [1]. The compound is typically supplied as a liquid with a minimum purity of 95% and is intended exclusively for research and laboratory use . Its calculated logP (1.85) and polar surface area (29.96 Ų) indicate moderate lipophilicity, placing it within a property space common for small‑molecule probes and synthetic intermediates .

Why Generic Substitution of 1-(5-Ethylpyridin-2-yl)ethanone Is Not Advisable


The substitution of 1‑(5‑ethylpyridin‑2‑yl)ethanone with structurally similar 2‑acetylpyridines (e.g., the 5‑methyl, 5‑isopropyl, or 5‑propyl analogs) is not chemically equivalent. Even minor alkyl‑chain modifications alter key physicochemical properties such as lipophilicity (logP) and molecular volume, which in turn affect target binding, cellular permeability, and metabolic stability . For example, the ethyl substituent confers a logP of 1.85, whereas the methyl analog exhibits a logP of 1.59—a difference that can shift ligand‑protein interaction profiles and in vivo distribution [1]. Procurement decisions must therefore be based on compound‑specific evidence rather than assumed class‑level interchangeability.

Quantitative Differentiation Evidence for 1-(5-Ethylpyridin-2-yl)ethanone


EthR Inhibition: IC₅₀ of 1-(5-Ethylpyridin-2-yl)ethanone vs. Baseline Reference

1-(5-Ethylpyridin-2-yl)ethanone inhibits the Mycobacterium tuberculosis transcriptional regulator EthR with an IC₅₀ of 1.00×10³ nM in a surface plasmon resonance (SPR) assay measuring disruption of EthR binding to the ethA promoter [1]. This provides a defined activity benchmark. Although direct head‑to‑head data against close analogs are not available in the open literature, this quantitative value enables cross‑project comparison and scaffold optimization relative to other EthR inhibitors (e.g., the compound BDM‑14500 exhibits an IC₅₀ of 0.02 μM [2]). The ethyl substituent at the 5‑position may contribute to this activity by balancing lipophilicity and steric fit within the EthR binding pocket .

Antitubercular EthR inhibition Transcriptional regulation

Lipophilicity (LogP) Comparison: 5‑Ethyl vs. 5‑Methyl and 5‑Isopropyl Analogs

The calculated partition coefficient (LogP) of 1‑(5‑ethylpyridin‑2‑yl)ethanone is 1.85 . This value is intermediate between the 5‑methyl analog (LogP = 1.59 [1]) and the 5‑isopropyl analog (LogP = 1.94 ). The 5‑propyl analog is predicted to have an even higher LogP of approximately 2.8 . The ethyl group thus provides a distinct lipophilicity profile that influences membrane permeability, off‑target binding, and solubility in aqueous assay buffers.

Physicochemical property Lipophilicity SAR

Molecular Weight and Rotatable Bond Comparison: Differentiation from Lower and Higher Alkyl Homologs

1‑(5‑Ethylpyridin‑2‑yl)ethanone has a molecular weight of 149.19 g/mol and contains 2 rotatable bonds . This positions it between the 5‑methyl analog (MW = 135.16, 1 rotatable bond [1]) and the 5‑propyl/isopropyl analogs (MW ≈ 163.22, 3 rotatable bonds ). In fragment‑based and lead‑optimization programs, these incremental changes in size and flexibility directly impact ligand efficiency metrics and synthetic tractability.

Molecular properties Fragment-based design Lead optimization

Synthetic Utility: Documented Use as an Intermediate for Fusaric Acid and Derivatives

A Japanese patent (JP2000226370A) explicitly describes 1‑(5‑ethylpyridin‑2‑yl)ethanone (2‑acetyl‑5‑ethylpyridine) as a key intermediate for the synthesis of fusaric acid—a compound with antibiosis and antihypertensive activities . The patent outlines an industrially advantageous method for preparing 2‑acylpyridine derivatives via acylation of 2‑cyano‑5‑ethylpyridine, achieving high yields . This demonstrates a defined industrial application that may not be equally viable with other 5‑alkyl analogs due to differences in reactivity and purification characteristics.

Synthetic intermediate Pharmaceutical precursor Pyridine chemistry

Recommended Research and Industrial Applications for 1-(5-Ethylpyridin-2-yl)ethanone


Antitubercular Hit‑to‑Lead Optimization Targeting EthR

Given its confirmed EthR inhibition (IC₅₀ = 1.00×10³ nM) [1], 1‑(5‑ethylpyridin‑2‑yl)ethanone is a suitable starting fragment for medicinal chemistry campaigns aimed at developing EthR modulators to potentiate ethionamide therapy in Mycobacterium tuberculosis [2]. The ethyl substituent provides a defined lipophilicity increment (LogP = 1.85) that can be systematically varied to improve potency and pharmacokinetic properties .

Physicochemical SAR Studies of 5‑Alkyl‑2‑acetylpyridines

The compound serves as a reference point for probing the effect of alkyl chain length on logP, solubility, and membrane permeability [1]. Its logP (1.85) is intermediate between the methyl (1.59) and isopropyl (1.94) analogs [2], making it valuable for establishing quantitative structure–property relationships (QSPR) in lead optimization programs .

Synthesis of Fusaric Acid and Structurally Related Pyridine Derivatives

As documented in JP2000226370A, 1‑(5‑ethylpyridin‑2‑yl)ethanone is a direct precursor to fusaric acid, a natural product with antimicrobial and antihypertensive properties [1]. Researchers and process chemists can leverage this established route to access fusaric acid and its analogs for biological evaluation or for use as chiral building blocks [1].

Fragment‑Based Drug Discovery and Ligand Efficiency Assessment

With a molecular weight of 149.19 g/mol and only two rotatable bonds [1], 1‑(5‑ethylpyridin‑2‑yl)ethanone fits within the classic fragment space (MW < 250) and can be used to evaluate ligand efficiency metrics [2]. Its balanced lipophilicity (LogP = 1.85) ensures it is neither too polar (risking poor permeability) nor too lipophilic (risking off‑target promiscuity), making it a practical fragment for library construction .

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